molecular formula C21H27N3O5S B4572055 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE

2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4572055
M. Wt: 433.5 g/mol
InChI Key: WXFJAZXODYMAHJ-UHFFFAOYSA-N
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Description

2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with ethoxyphenyl and methoxyphenyl groups, making it a valuable molecule in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring. The ethoxyphenyl and methoxyphenyl groups are then introduced through sulfonylation and acylation reactions, respectively. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, including as a ligand for alpha1-adrenergic receptors.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in cellular signaling, affecting processes like muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with alpha1-adrenergic receptors makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-3-29-17-8-10-18(11-9-17)30(26,27)24-14-12-23(13-15-24)16-21(25)22-19-6-4-5-7-20(19)28-2/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFJAZXODYMAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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